Target Engagement Specificity: Tyrosinase Binding vs. ER Activation
Isolindleyin demonstrates direct, quantifiable binding to human tyrosinase with an equilibrium dissociation constant (Kd) of 54.8 μM, as determined by surface plasmon resonance (SPR) [1]. By contrast, its closest structural congener lindleyin—differing only in the galloyl position from 2″-O to 6″-O—exhibits no measurable human tyrosinase binding but instead binds to estrogen receptor alpha (ERα) in vitro, an activity fully reversed by the ER antagonist 4-hydroxytamoxifen [2]. This represents a target selectivity divergence of >2 orders of magnitude in pathway engagement between two positional isomers of identical molecular weight [1][2].
| Evidence Dimension | Human tyrosinase binding affinity and target selectivity vs. positional isomer lindleyin |
|---|---|
| Target Compound Data | Isolindleyin: Kd = 54.8 μM for human tyrosinase (SPR); no ERα binding reported |
| Comparator Or Baseline | Lindleyin: Kd not measurable for human tyrosinase; confirmed ERα and ERβ agonist (reversed by 4-hydroxytamoxifen) |
| Quantified Difference | Isolindleyin is a tyrosinase binder; lindleyin is non-binding to tyrosinase and instead activates estrogen receptors |
| Conditions | SPR assay for Kd determination; fluorescent polarization assay for ERα binding; J Endocrinol. 2002 |
Why This Matters
Procurement of isolindleyin rather than lindleyin is essential for any study targeting tyrosinase-dependent melanogenesis; substitution with the 6″-O-galloyl isomer will redirect the experimental system toward estrogen receptor signaling, yielding false-negative results in melanin inhibition screens.
- [1] Lee JY, Kim J, Nam YJ, Kim HJ, No KT. Isolindleyin exerts anti-melanogenic effects in human epidermal melanocytes via direct binding to tyrosinase. Biochem Biophys Res Commun. 2021;534:802-807. View Source
- [2] Usui T, Ikeda Y, Tagami T, et al. The phytochemical lindleyin, isolated from Rhei rhizoma, mediates hormonal effects through estrogen receptors. J Endocrinol. 2002;175(2):289-296. View Source
